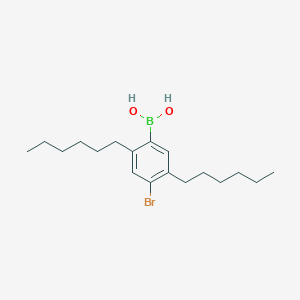
(4-Bromo-2,5-dihexylphenyl)boronic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(4-Bromo-2,5-dihexylphenyl)boronic acid is an organoboron compound that features a boronic acid functional group attached to a phenyl ring substituted with bromine and two hexyl chains
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of (4-Bromo-2,5-dihexylphenyl)boronic acid typically involves the borylation of the corresponding aryl halide. One common method is the Miyaura borylation, where the aryl bromide reacts with a diboron reagent in the presence of a palladium catalyst and a base. The reaction is usually carried out under an inert atmosphere at elevated temperatures.
Industrial Production Methods: Industrial production of this compound may involve similar borylation techniques but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, the purification of the product may involve crystallization or chromatography techniques to ensure high purity.
Types of Reactions:
Substitution Reactions: this compound can undergo nucleophilic substitution reactions where the bromine atom is replaced by other nucleophiles.
Cross-Coupling Reactions: The compound is commonly used in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds with various aryl or vinyl halides.
Oxidation and Reduction: The boronic acid group can be oxidized to form boronic esters or reduced under specific conditions.
Common Reagents and Conditions:
Palladium Catalysts: Used in cross-coupling reactions.
Bases: Such as potassium carbonate or sodium hydroxide, used to facilitate the borylation process.
Solvents: Tetrahydrofuran, toluene, or dimethylformamide are commonly used solvents.
Major Products:
Biaryl Compounds: Formed through Suzuki-Miyaura coupling.
Boronic Esters: Formed through oxidation of the boronic acid group.
Aplicaciones Científicas De Investigación
(4-Bromo-2,5-dihexylphenyl)boronic acid has several applications in scientific research:
Organic Synthesis: Used as a building block in the synthesis of complex organic molecules.
Material Science: Employed in the development of advanced materials, including polymers and electronic materials.
Medicinal Chemistry: Investigated for its potential use in the synthesis of pharmaceutical compounds.
Catalysis: Used as a reagent in various catalytic processes to form carbon-carbon bonds.
Mecanismo De Acción
The mechanism of action of (4-Bromo-2,5-dihexylphenyl)boronic acid in cross-coupling reactions involves the formation of a palladium complex with the boronic acid group. This complex undergoes transmetalation with an aryl or vinyl halide, followed by reductive elimination to form the desired carbon-carbon bond. The boronic acid group acts as a nucleophile, facilitating the transfer of the organic group to the palladium center.
Comparación Con Compuestos Similares
- (4-Bromo-2,5-dimethylphenyl)boronic acid
- (4-Bromo-2,5-diphenylphenyl)boronic acid
- (4-Bromo-2,5-diethylphenyl)boronic acid
Comparison: (4-Bromo-2,5-dihexylphenyl)boronic acid is unique due to the presence of long hexyl chains, which can influence its solubility and reactivity compared to similar compounds with shorter alkyl chains or different substituents. The hexyl chains may also impact the compound’s behavior in various solvents and its interactions with other molecules in complex synthesis processes.
Propiedades
Número CAS |
122465-86-5 |
|---|---|
Fórmula molecular |
C18H30BBrO2 |
Peso molecular |
369.1 g/mol |
Nombre IUPAC |
(4-bromo-2,5-dihexylphenyl)boronic acid |
InChI |
InChI=1S/C18H30BBrO2/c1-3-5-7-9-11-15-14-18(20)16(12-10-8-6-4-2)13-17(15)19(21)22/h13-14,21-22H,3-12H2,1-2H3 |
Clave InChI |
XOVGXKRZOJPIIG-UHFFFAOYSA-N |
SMILES canónico |
B(C1=CC(=C(C=C1CCCCCC)Br)CCCCCC)(O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-[(5-chloro-4-methyl-2-propoxyphenyl)sulfonyl]-1H-1,2,4-triazole](/img/structure/B13359233.png)
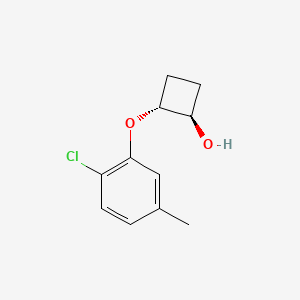
![6-(3-Methoxyphenyl)-3-{[(2-phenylethyl)sulfanyl]methyl}[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13359248.png)
![5-acetyl-2-(ethylsulfanyl)-6-methyl-4-[(E)-2-phenylethenyl]nicotinonitrile](/img/structure/B13359253.png)

![6-[(2-Ethoxyphenoxy)methyl]-3-[(isopropylsulfanyl)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13359264.png)

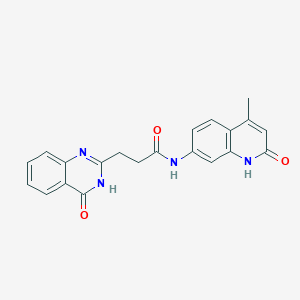
![6-(2,3-Dimethoxyphenyl)-3-{[(2-phenylethyl)sulfanyl]methyl}[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13359285.png)

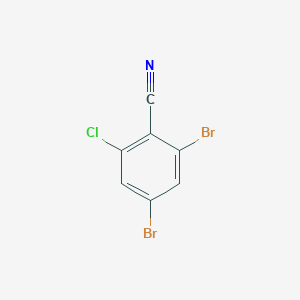
![5-Bromo-7-methoxybenzo[d]oxazol-2(3H)-one](/img/structure/B13359301.png)
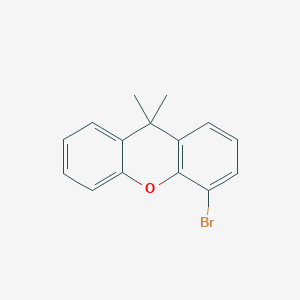
![Methyl 2-({[2-(formylamino)-2-adamantyl]carbonyl}amino)benzoate](/img/structure/B13359322.png)
